Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound characterized by its thieno[2,3-c]pyridine core structure
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: This method involves the reaction of ethyl isothiocyanate with an appropriate amine and a carboxylic acid derivative to form the thieno[2,3-c]pyridine core.
Cyclization Reactions: Cyclization reactions are employed to form the thieno[2,3-c]pyridine ring system. For example, reacting an amino-ester with ethyl isothiocyanate can yield the desired core structure.
Acylation: Acylation reactions using chloroacetyl chloride in the presence of a base like triethylamine (Et3N) can be used to introduce acyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions and cyclization processes under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance production efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thieno[2,3-c]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential, including anticancer and anti-inflammatory properties. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparison with Similar Compounds
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride: Similar core structure but with different substituents.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar thieno[2,3-c]pyridine structure but without the benzamido group.
Properties
IUPAC Name |
ethyl 2-benzamido-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGFYRMIXXTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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